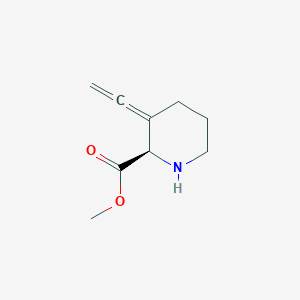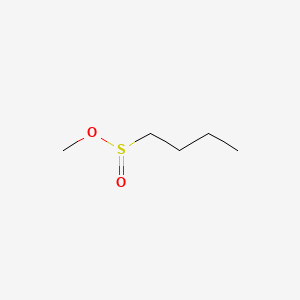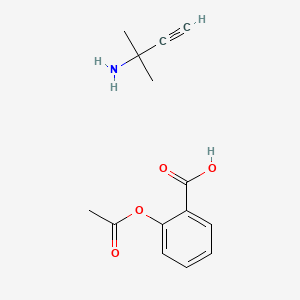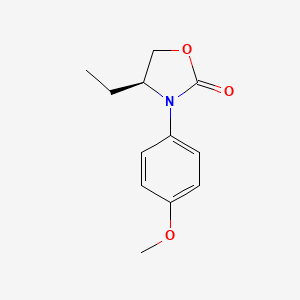
2,6-Dimethylbenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, such as photoenolization and Diels-Alder reactions, under UV light.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Photochemical Reactions: UV light and N-heterocyclic carbene (NHC) catalysts are used in photochemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in the development of fluorescent probes for imaging and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbenzoyl chloride: Similar in structure but with a chloride group instead of fluoride.
2,6-Dimethylbenzoic acid: The precursor in the synthesis of 2,6-dimethylbenzoyl fluoride.
Benzoyl fluoride: The parent compound without the methyl substitutions.
Uniqueness
This compound is unique due to the presence of both methyl groups and the fluoride group, which impart distinct chemical properties. The methyl groups increase steric hindrance, affecting the compound’s reactivity and stability. The fluoride group enhances its electrophilic nature, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
59880-88-5 |
|---|---|
Molekularformel |
C9H9FO |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
2,6-dimethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
AZPMSGXDISJDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)




![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

